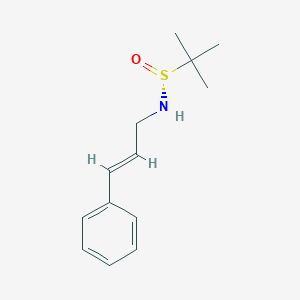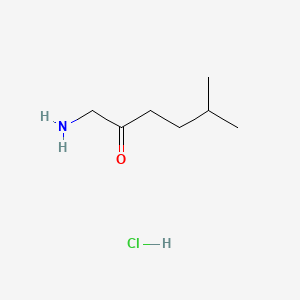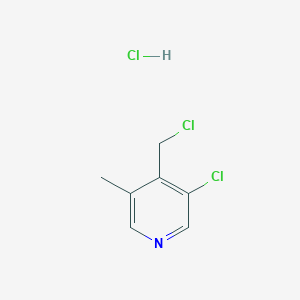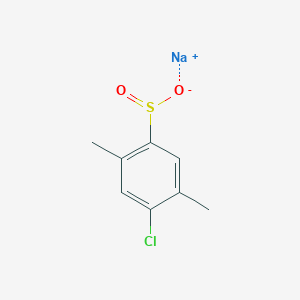![molecular formula C14H19BrN6O2S B13918685 Tert-butyl 4-(5-amino-2-bromothiazolo[5,4-d]pyrimidin-7-yl)piperazine-1-carboxylate](/img/structure/B13918685.png)
Tert-butyl 4-(5-amino-2-bromothiazolo[5,4-d]pyrimidin-7-yl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-(5-amino-2-bromothiazolo[5,4-d]pyrimidin-7-yl)piperazine-1-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a thiazolopyrimidine core, which is known for its diverse biological activities. The presence of a piperazine ring further enhances its potential for various applications in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(5-amino-2-bromothiazolo[5,4-d]pyrimidin-7-yl)piperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiazolopyrimidine Core: The thiazolopyrimidine core can be synthesized by reacting 2-aminothiazole with a suitable brominated pyrimidine derivative under controlled conditions.
Introduction of the Piperazine Ring: The piperazine ring is introduced by reacting the thiazolopyrimidine intermediate with tert-butyl piperazine-1-carboxylate in the presence of a suitable base and solvent.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(5-amino-2-bromothiazolo[5,4-d]pyrimidin-7-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the thiazolopyrimidine core can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amino and thiazole moieties.
Coupling Reactions: The piperazine ring can participate in coupling reactions with various electrophiles to form new derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar solvents and mild bases.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and catalytic hydrogenation can be used under controlled conditions.
Coupling Reactions: Reagents such as palladium catalysts and suitable ligands are often employed in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted thiazolopyrimidine derivatives, while coupling reactions can produce complex heterocyclic compounds with enhanced biological activity.
Scientific Research Applications
Tert-butyl 4-(5-amino-2-bromothiazolo[5,4-d]pyrimidin-7-yl)piperazine-1-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential drug candidates targeting various diseases, including cancer and infectious diseases.
Biological Studies: It is employed in studies to understand the biological activity of thiazolopyrimidine derivatives and their interactions with biological targets.
Chemical Biology: The compound is used as a probe to study cellular pathways and molecular mechanisms in living systems.
Material Science: It is explored for its potential use in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 4-(5-amino-2-bromothiazolo[5,4-d]pyrimidin-7-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The thiazolopyrimidine core can bind to enzymes, receptors, or other proteins, modulating their activity. The piperazine ring enhances the compound’s ability to penetrate biological membranes and reach its targets. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: This compound features a pyridine ring instead of a thiazolopyrimidine core and has different biological activities.
Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate: This compound has a bromophenyl group instead of a thiazolopyrimidine core, leading to different chemical and biological properties.
Tert-butyl 4-(6-((6-bromo-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate: This compound has a more complex structure with additional functional groups, resulting in unique properties.
Uniqueness
Tert-butyl 4-(5-amino-2-bromothiazolo[5,4-d]pyrimidin-7-yl)piperazine-1-carboxylate is unique due to its specific combination of a thiazolopyrimidine core and a piperazine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H19BrN6O2S |
|---|---|
Molecular Weight |
415.31 g/mol |
IUPAC Name |
tert-butyl 4-(5-amino-2-bromo-[1,3]thiazolo[5,4-d]pyrimidin-7-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C14H19BrN6O2S/c1-14(2,3)23-13(22)21-6-4-20(5-7-21)9-8-10(19-12(16)18-9)24-11(15)17-8/h4-7H2,1-3H3,(H2,16,18,19) |
InChI Key |
MDEAWNKGRHAHHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C3C(=NC(=N2)N)SC(=N3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


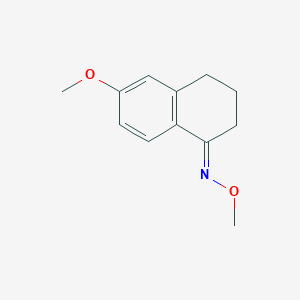

![5-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B13918611.png)
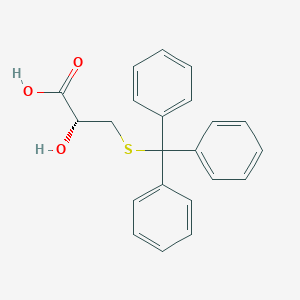
![2-[(4-Methoxyphenyl)methyl]-4-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B13918618.png)
![2-(Chloromethyl)-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B13918625.png)
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B13918626.png)
